molecular formula C6H12N2O3 B12709675 6-Oxo-D-lysine CAS No. 14258-23-2

6-Oxo-D-lysine

Cat. No.: B12709675
CAS No.: 14258-23-2
M. Wt: 160.17 g/mol
InChI Key: YZJSUQQZGCHHNQ-SCSAIBSYSA-N
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Description

6-Oxo-D-lysine is a derivative of the amino acid lysine, characterized by the presence of a keto group at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-D-lysine typically involves the oxidation of D-lysine. One common method includes the use of oxidizing agents such as oxone (potassium peroxymonosulfate) in an acetic acid/sodium acetate buffered medium. The reaction is carried out at a controlled temperature to ensure the selective oxidation of the amino group at the sixth carbon position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-D-lysine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the keto group back to an alcohol group.

    Substitution: The keto group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxone in acetic acid/sodium acetate buffer.

    Reduction: Sodium borohydride or other mild reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Conversion to 6-hydroxy-D-lysine.

    Substitution: Formation of various substituted lysine derivatives.

Scientific Research Applications

6-Oxo-D-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Oxo-D-lysine exerts its effects involves its interaction with various enzymes and metabolic pathways. It can act as an inhibitor of enzymes that utilize lysine as a substrate, thereby affecting the metabolic processes that rely on lysine. The presence of the keto group allows it to form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 6-Oxo-D-lysine is unique due to its specific keto group at the sixth carbon position, which imparts distinct chemical reactivity and biological activity compared to other lysine derivatives

Properties

CAS No.

14258-23-2

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-2,6-diamino-6-oxohexanoic acid

InChI

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1

InChI Key

YZJSUQQZGCHHNQ-SCSAIBSYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CC(=O)N

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)N

Origin of Product

United States

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